molecular formula C24H23NO3 B298911 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide

Katalognummer B298911
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: ZWHRXJGGDSTLQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide, also known as BPEB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. BPEB is a type of amide derivative and belongs to the class of compounds known as benzamides.

Wirkmechanismus

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide works by binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily found in the mesolimbic system of the brain. The binding of 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide to the receptor leads to the activation of the G protein and subsequent activation of downstream signaling pathways. This results in an increase in dopamine release in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has been found to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its therapeutic effects. 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has been found to have neuroprotective effects and has been shown to protect against the toxic effects of methamphetamine in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide is its high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction, schizophrenia, and other neurological disorders. However, one of the limitations of 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.

Zukünftige Richtungen

There are several future directions for the study of 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide. One potential direction is to further explore its therapeutic potential for the treatment of drug addiction, schizophrenia, and other neurological disorders. Additionally, more research is needed to determine the safety and efficacy of 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide in humans. Another potential direction is to explore the use of 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide as a tool for studying the dopamine D3 receptor and its downstream signaling pathways. Finally, more research is needed to optimize the synthesis process of 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide and to develop more efficient methods for administering it in vivo.
Conclusion:
In conclusion, 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. It has high affinity and selectivity for the dopamine D3 receptor and has been found to have several biochemical and physiological effects. While there are limitations to its use, there are several future directions for the study of 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide, and it has the potential to be a valuable tool for studying the dopamine D3 receptor and its downstream signaling pathways.

Synthesemethoden

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide can be synthesized through a series of chemical reactions. The synthesis process involves the reaction of 4-biphenylcarboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain 4-biphenyl-4-yl-N-(4-ethoxyphenyl)butanamide. The final step involves the oxidation of the amine group of the intermediate product with sodium periodate to obtain 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide.

Wissenschaftliche Forschungsanwendungen

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has been extensively studied for its potential applications in drug development. It has been found to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction, schizophrenia, and other neurological disorders. 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has also been studied as a potential treatment for Parkinson's disease due to its ability to increase dopamine release in the brain.

Eigenschaften

Produktname

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide

Molekularformel

C24H23NO3

Molekulargewicht

373.4 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)-4-oxo-4-(4-phenylphenyl)butanamide

InChI

InChI=1S/C24H23NO3/c1-2-28-22-14-12-21(13-15-22)25-24(27)17-16-23(26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,25,27)

InChI-Schlüssel

ZWHRXJGGDSTLQG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.